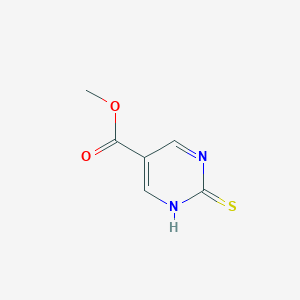

COC(=O)C=1C=NC(=NC1)S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

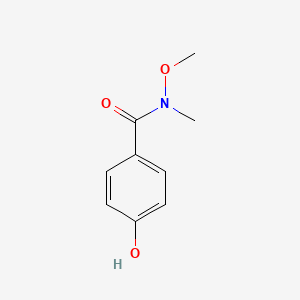

Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19. The purity is usually 95%.

BenchChem offers high-quality methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Material de ánodo para baterías de iones de sodio

El compuesto se ha investigado como un material de ánodo avanzado para baterías de iones de sodio. Específicamente, un nanocubo hueco MnS-CoS2-NC@NC (donde NC representa carbono dopado con nitrógeno) se sintetizó mediante calcinación de un solo paso. Los componentes de carbono dopados con nitrógeno mejoran la conductividad general, facilitan la rápida transmisión de iones de sodio y mantienen la estabilidad del ciclo de la batería. En pruebas de media celda, este electrodo exhibió una capacidad específica ultra alta y un rendimiento de velocidad excepcional .

Sistemas bicíclicos en química medicinal

Las pirimido[4,5-d]pirimidinas, incluidos los derivados del 2-sulfanilpirimidina-5-carboxilato de metilo, se consideran sistemas bicíclicos [6 + 6]. Estos compuestos han atraído la atención en la química medicinal debido a sus propiedades antivirales, anticancerígenas, antioxidantes y antimicrobianas. Los investigadores exploran su importancia sintética y sus características biológicas para posibles aplicaciones en los campos médico y farmacéutico .

Agentes neuroprotectores y antineuroinflamatorios

Los nuevos híbridos de triazol-pirimidina, que incorporan el andamiaje de 2-sulfanilpirimidina-5-carboxilato de metilo, han mostrado promesa como agentes neuroprotectores y antineuroinflamatorios. Estos compuestos se evaluaron mediante ensayos de viabilidad celular, Elisa, qRT-PCR, transferencia Western y acoplamiento molecular. Exhiben propiedades antiinflamatorias al inhibir la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células microgliales y efectos neuroprotectores al reducir el estrés del RE y la apoptosis en células neuronales .

Modificación de la superficie en dispositivos microfluídicos

Se ha explorado la modificación de la superficie de dispositivos microfluídicos basados en copolímero de olefina cíclica (COC) utilizando compuestos relacionados. Estos dispositivos modificados generan de manera estable gotitas de agua de microvolumen, incluso bajo condiciones de presión fluctuante. Los dispositivos microfluídicos de gotitas de COC se benefician de una mayor estabilidad y rendimiento .

Síntesis de pirimidopirimidinas

El compuesto es parte de la familia de las pirimidopirimidinas, que incluye las tetrazanafthalenas. Los investigadores han desarrollado rutas sintéticas para acceder a varios derivados de pirimidopirimidina. Por ejemplo, las reacciones de una sola olla que involucran tiourea, acetoacetato de etilo y otros reactivos producen pirimidinas con posibles aplicaciones en síntesis orgánica y descubrimiento de fármacos .

Propiedades

IUPAC Name |

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-10-5(9)4-2-7-6(11)8-3-4/h2-3H,1H3,(H,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSWYHLAEHWMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=S)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)

![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)

![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)

![7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2589564.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2589565.png)

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2589566.png)